2,4-Decadienoic acid, methyl ester, (2E,4E)-
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Overview
Description
Methyl 2E, 4Z-decadienoate, also known as methyl 2E, 4Z-decadienoic acid or fema 3859, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Methyl 2E, 4Z-decadienoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Methyl 2E, 4Z-decadienoate has been primarily detected in urine. Within the cell, methyl 2E, 4Z-decadienoate is primarily located in the membrane (predicted from logP) and cytoplasm. Methyl 2E, 4Z-decadienoate is a fruity, pear, and waxy tasting compound that can be found in fruits and pomes. This makes methyl 2E, 4Z-decadienoate a potential biomarker for the consumption of these food products.
Mechanism of Action
Target of Action
It is structurally related to compounds that contribute to the aroma and flavor of certain fruits , suggesting a potential role in olfaction and taste perception.
Mode of Action
It is known that the compound can undergo various reactions such as hydrolysis, esterification, oxidation, and addition under certain conditions .
Pharmacokinetics
The compound is non-polar and relatively stable , which may influence its bioavailability.
Result of Action
It is used in the syntheses of certain pheromone components of the male dried bean beetle, Acanthoscelides obtectus (Say) , suggesting a potential role in insect behavior.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Decadienoic Acid Methyl Ester. For instance, it is known to be volatile at room temperature . Its stability and reactivity can also be influenced by factors such as temperature, pH, and the presence of other chemicals .
Properties
CAS No. |
4493-42-9 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl deca-2,4-dienoate |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
SFHSEXGIVSBRRK-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C\C(=O)OC |
SMILES |
CCCCCC=CC=CC(=O)OC |
Canonical SMILES |
CCCCCC=CC=CC(=O)OC |
density |
0.917-0.923 |
4493-42-9 | |
physical_description |
Clear, yellowish liquid; light fatty note |
solubility |
not soluble in water soluble (in ethanol) |
Synonyms |
(E,Z)-2,4-Decadienoic Acid Methyl Ester; Methyl (2E,4Z)-2,4-Decadienoate; Methyl (2E,4Z)-2,4-Decadienoate; Methyl (E,Z)-2,4-Decadienoate; Methyl 2-trans-4-cis-Decadienoate; Methyl 2E,4Z-Decadienoate; Methyl trans-2,cis-4-Decadienoate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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